1-benzyl-6-ethyl-N-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-6-ETHYL-N~4~-(3-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the pyrazolopyridine class This compound is characterized by its unique structure, which includes a benzyl group, an ethyl group, and a methoxyphenyl group attached to a pyrazolopyridine core
Preparation Methods
The synthesis of 1-BENZYL-6-ETHYL-N~4~-(3-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of the benzyl, ethyl, and methoxyphenyl groups through substitution reactions using suitable reagents and catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as flow chemistry and automated synthesis.
Chemical Reactions Analysis
1-BENZYL-6-ETHYL-N~4~-(3-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed depend on the specific reagents and conditions used in these reactions.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Materials Science: Investigated for its properties as a building block in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-BENZYL-6-ETHYL-N~4~-(3-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecule .
Comparison with Similar Compounds
Similar compounds to 1-BENZYL-6-ETHYL-N~4~-(3-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazolopyridine derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. Examples include:
Pyrazoloquinolines: Differ in the ring structure and substituents.
Triazoles: Contain a different heterocyclic ring but may have similar substituents.
The uniqueness of 1-BENZYL-6-ETHYL-N~4~-(3-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H24N4O2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-benzyl-6-ethyl-N-(3-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H24N4O2/c1-4-18-14-21(24(29)26-19-11-8-12-20(13-19)30-3)22-16(2)27-28(23(22)25-18)15-17-9-6-5-7-10-17/h5-14H,4,15H2,1-3H3,(H,26,29) |
InChI Key |
KCKGTDHRWZOUTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.